molecular formula C10H13FO B14852157 3-Tert-butyl-5-fluorophenol

3-Tert-butyl-5-fluorophenol

Cat. No.: B14852157
M. Wt: 168.21 g/mol
InChI Key: DEELGUXNPLNDAN-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-fluorophenol is a substituted phenol derivative featuring a tert-butyl group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound is of interest in synthetic organic chemistry and materials science due to its structural motifs, which are common in pharmaceuticals, agrochemicals, and advanced polymers.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-tert-butyl-5-fluorophenol

InChI

InChI=1S/C10H13FO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3

InChI Key

DEELGUXNPLNDAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-fluorophenol can be achieved through several methods. One common approach involves the use of a copper catalyst in the presence of an alkali to facilitate the reaction between bromofluorobenzene and tert-butylphenol . The reaction conditions typically include elevated temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atom and tert-butyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Tert-butyl-5-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-fluorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

3-tert-Butylphenyl Trifluoromethanesulfonate

  • Structure: Contains a tert-butyl group at the 3-position but replaces the 5-fluorophenol group with a trifluoromethanesulfonate (triflate) moiety.
  • Key Properties :
    • Molecular Weight: 282.28 g/mol (C₁₁H₁₃F₃O₃S).
    • Reactivity: The triflate group is a superior leaving group, making this compound highly reactive in nucleophilic substitution or cross-coupling reactions.
    • Applications: Widely used in palladium-catalyzed reactions for constructing complex aromatic systems, as seen in for synthesizing trifluoropropyl-substituted furopyridines .
  • Contrast with 3-Tert-butyl-5-fluorophenol: The phenolic -OH group in this compound enables hydrogen bonding and acidity (pKa ~10), whereas the triflate group is non-acidic and facilitates electrophilic chemistry.

3-(4-Tert-butylphenyl)-5-((3-Fluorobenzyl)thio)-4H-1,2,4-Triazol-4-amine

  • Structure : Incorporates a tert-butylphenyl group and a fluorobenzylthio side chain on a triazole ring.
  • Applications: Triazole derivatives are prevalent in medicinal chemistry; this compound may act as a kinase inhibitor or antimicrobial agent, though specific data are unavailable .
  • Contrast: Unlike the phenol derivative, this compound’s triazole core and thioether linkage suggest divergent reactivity and target interactions.

tert-Butyl 3-(2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-6-(3,3,3-Trifluoropropyl)Furo[2,3-b]Pyridin-5-yl)Benzoate

  • Structure : Features tert-butyl esters, fluorophenyl, and trifluoropropyl groups on a fused furopyridine scaffold.
  • Key Properties :
    • Synthesis: Prepared via Pd-catalyzed coupling (e.g., trifluoropropane-1-trifluoroborate), highlighting the utility of tert-butyl esters as protecting groups in multistep syntheses .
    • Applications: Likely a precursor for bioactive molecules, given the prevalence of fluorinated and tert-butyl motifs in drug candidates.
  • Contrast: The benzoate ester and fused heterocycle differentiate it from this compound, which lacks such complexity.

[2-tert-Butyl-5-Methyl-4-(2-Nitrophenyl)Sulfanylpyrazol-3-yl] 3-Fluorobenzoate

  • Structure : Combines tert-butyl, fluorobenzoate, and nitrophenylsulfanyl groups on a pyrazole ring.
  • Key Properties :
    • Molecular Weight: 485.5 g/mol (C₂₃H₂₂FN₃O₄S).
    • Reactivity: The nitro group may facilitate reduction reactions, while the fluorobenzoate ester contributes to lipophilicity.
  • Contrast: The pyrazole backbone and ester functionality contrast with the phenolic structure of this compound, suggesting differences in solubility and metabolic stability .

Data Tables

Table 1. Structural and Physical Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₁₀H₁₃FO 168.21 (estimated) Phenol, tert-butyl, fluorine Hydrogen bonding, acidity
3-tert-Butylphenyl trifluoromethanesulfonate C₁₁H₁₃F₃O₃S 282.28 Triflate, tert-butyl Cross-coupling reactions
3-(4-Tert-butylphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine C₁₉H₂₀FN₃S 341.45 Triazole, thioether Medicinal chemistry
tert-Butyl 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoate C₃₀H₂₇F₄N₃O₄ 589.55 Furopyridine, trifluoropropyl Drug synthesis
[2-tert-Butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate C₂₃H₂₂FN₃O₄S 485.5 Pyrazole, nitro, ester Lipophilic intermediates

Table 2. Reactivity and Stability Comparison

Compound Acidic Proton (pKa) Thermal Stability Solubility Trends
This compound ~10 (phenolic -OH) Moderate Low in water, high in organics
3-tert-Butylphenyl trifluoromethanesulfonate Non-acidic High Soluble in polar aprotic solvents
Triazol-4-amine derivative N/A (amine) Moderate Variable (depends on substituents)
Furopyridine benzoate N/A (ester) High Low in water
Pyrazole fluorobenzoate N/A (ester) Moderate Moderate in DCM/THF

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity in aryl rings, aiding in Suzuki-Miyaura couplings (e.g., ) .
  • Synthetic Utility: Triflate and ester derivatives () are pivotal in multistep syntheses, whereas phenolic derivatives may serve as intermediates or hydrogen-bond donors.

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